molecular formula C10H7N3S B122026 Thiazolo(4,5-f)quinolin-2-amine CAS No. 141890-75-7

Thiazolo(4,5-f)quinolin-2-amine

Cat. No. B122026
M. Wt: 201.25 g/mol
InChI Key: BMHGKKHBROMCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo(4,5-f)quinolin-2-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. It contains a thiazole ring and a quinoline ring, which are known to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of thiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and differentiation. Thiazolo(4,5-f)quinolin-2-amine has also been reported to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

Thiazolo(4,5-f)quinolin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Thiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the growth of bacteria and viruses, which makes it a potential candidate for the development of antimicrobial and antiviral drugs. Additionally, thiazolo(4,5-f)quinolin-2-amine has been reported to exhibit anti-inflammatory effects, which could be useful for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of thiazolo(4,5-f)quinolin-2-amine is its potential for diverse biological activities. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Another advantage is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation of thiazolo(4,5-f)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.

Future Directions

There are several future directions for the study of thiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its biological activities. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, and inflammatory diseases. Additionally, future studies could focus on modifying the structure of thiazolo(4,5-f)quinolin-2-amine to improve its solubility and potency. Overall, thiazolo(4,5-f)quinolin-2-amine has shown promising potential for various biological activities, and further research is warranted to fully explore its potential.

Synthesis Methods

Thiazolo(4,5-f)quinolin-2-amine can be synthesized by reacting 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The product is obtained in good yield and can be purified by column chromatography.

Scientific Research Applications

Thiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential biological activities. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase. Thiazolo(4,5-f)quinolin-2-amine has been tested against various cancer cell lines, and it has shown promising results in inhibiting the growth of cancer cells.

properties

CAS RN

141890-75-7

Product Name

Thiazolo(4,5-f)quinolin-2-amine

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-5H,(H2,11,13)

InChI Key

BMHGKKHBROMCAS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1

Other CAS RN

141890-75-7

synonyms

thiazolo(4,5-f)quinolin-2-amine

Origin of Product

United States

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